- Highly efficient and stable rhenium modified nickel catalyst for hydrogenation of nitriles to primary amines, Chemical Engineering Journal (Amsterdam, 2023, 466,
Cas no 89-93-0 (1-(2-methylphenyl)methanamine)
1-(2-methylphenyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- o-Tolylmethanamine
- o-Xylylamine
- 2-Xylylamine
- 2-Methylbenzylamine
- (2-methylphenyl)methanamine
- 2-Methylbenzylae
- o-Methylbenzylamine
- Alpha-AMino-o-Xylene
- α-Amino-o-xylene
- Benzenemethanamine, 2-methyl-
- 1-(2-methylphenyl)methanamine
- BENZYLAMINE, o-METHYL-
- 2-Methyl-benzylamine
- alpha-Amino-2-xylene
- 2-methylbenzyl amine
- (2-methylbenzyl)amine
- (2-methylphenyl)methylamine
- CJAAPVQEZPAQNI-UHFFFAOYSA-N
- 2-methylbenzenemethanamine
- 2-tolylmethylamine
- 2-Methyl-benzylamin
- AP-770/40653937
- o-tolylmethylammonium
- MFCD00008112
- Z5G4SJ5XMN
- A843375
- (2-Methylphenyl)methanamine #
- 2-methyl benzyl amine
- AMY2402
- 2-Methylbenzylamin
- CS-M1443
- LS-43387
- NSC 30466
- CK2406
- Q27462045
- 2-Methylbenzylamine, 96%
- SCHEMBL7393891
- NSC-30466
- WLN: Z1R B1
- InChI=1/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H
- CHEMBL268246
- EN300-11614
- AKOS000264293
- DTXSID3059000
- SCHEMBL43338
- AC-25610
- EINECS 201-952-1
- NSC30466
- FS-4070
- BRN 1099406
- M0942
- BCP14971
- 89-93-0
- HMS1719E19
- FT-0613017
- 2-Methylbenzenemethanamine (ACI)
- Benzylamine, o-methyl- (8CI)
- ((2-Methylphenyl)methyl)amine
- NS00039346
- oMethylbenzylamine
- alphaAmino2xylene
- oXylylamine
- ALBB-027035
- benzylamine, 2-methyl-
- Benzenemethanamine, 2methyl
- DTXCID6048670
- DB-021378
- Benzylamine, omethyl
-
- MDL: MFCD00008112
- Inchi: 1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3
- InChI Key: CJAAPVQEZPAQNI-UHFFFAOYSA-N
- SMILES: NCC1C(C)=CC=CC=1
- BRN: 1099406
Computed Properties
- Exact Mass: 121.08900
- Monoisotopic Mass: 121.089149
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Colorless to yellowish liquid
- Density: 0.977 g/mL at 25 °C(lit.)
- Melting Point: -30°C
- Boiling Point: 82°C/15mmHg(lit.)
- Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- Refractive Index: n20/D 1.544(lit.)
- Water Partition Coefficient: Very soluble in water.
- PSA: 26.02000
- LogP: 2.15400
- Sensitiveness: Air Sensitive
1-(2-methylphenyl)methanamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H314
- Warning Statement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 2735 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S27-S36/37/39-S45
- RTECS:DP5800000
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers.
1-(2-methylphenyl)methanamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(2-methylphenyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 227781-1g |
o-Tolylmethanamine |
89-93-0 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 227781-5g |
o-Tolylmethanamine |
89-93-0 | 95% | 5g |
£18.00 | 2022-02-28 | |
| Fluorochem | 227781-10g |
o-Tolylmethanamine |
89-93-0 | 95% | 10g |
£29.00 | 2022-02-28 | |
| Fluorochem | 227781-25g |
o-Tolylmethanamine |
89-93-0 | 95% | 25g |
£58.00 | 2022-02-28 | |
| Fluorochem | 227781-100g |
o-Tolylmethanamine |
89-93-0 | 95% | 100g |
£201.00 | 2022-02-28 | |
| ChemScence | CS-M1443-25g |
o-tolylmethanamine |
89-93-0 | 99.30% | 25g |
$44.0 | 2022-04-26 | |
| ChemScence | CS-M1443-100g |
o-tolylmethanamine |
89-93-0 | 99.30% | 100g |
$152.0 | 2022-04-26 | |
| ChemScence | CS-M1443-500g |
o-tolylmethanamine |
89-93-0 | 99.30% | 500g |
$480.0 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M831122-100g |
2-Methylbenzylamine |
89-93-0 | 98% | 100g |
¥1,198.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 127132-1G |
1-(2-methylphenyl)methanamine |
89-93-0 | 1g |
¥228.23 | 2023-12-10 |
1-(2-methylphenyl)methanamine Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonia borane ; 1 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 11
- Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane, Molecules, 2023, 28(1),
Production Method 3
- Efficient and selective approach to biomass-based amine by reductive amination of furfural using Ru catalyst, Applied Catalysis, 2022, 309,
Production Method 4
- Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalysts, Applied Catalysis, 2023, 655,
Production Method 5
- Lanthanide-oxo clusters for efficient catalytic reduction of carboxamides, Science China: Chemistry, 2023, 66(2), 443-448
Production Method 6
- General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters, International Journal of Molecular Sciences, 2022, 23(16),
Production Method 7
1.2 Reagents: Hydrogen Catalysts: Nickel , Silica ; 3.5 min, 1 MPa, 70 °C
- Continuous reductive amination to synthesize primary amines with high selectivity in flow, Journal of Catalysis, 2023, 420, 89-98
Production Method 8
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds, Organic Reactions (Hoboken, 1988, 36,
Production Method 9
- Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts, Chemical Research in Chinese Universities, 2019, 35(3), 457-462
Production Method 10
Production Method 11
Production Method 12
- Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds, Green Chemistry, 2021, 23(18), 7115-7121
Production Method 13
- A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation, Chemistry - A European Journal, 2020, 26(67), 15589-15595
Production Method 14
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, rt
- Mild palladium-catalysed highly efficient hydrogenation of CN, C-NO2, and C=O bonds using H2 of 1 atm in H2O, Green Chemistry, 2019, 21(4), 830-838
Production Method 15
- Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary Amines, ChemistrySelect, 2020, 5(35), 10933-10938
Production Method 16
Production Method 17
- A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources, New Journal of Chemistry, 2023, 47(23), 11318-11324
Production Method 18
Production Method 19
- Cobalt pincer complexes for catalytic reduction of nitriles to primary amines, Catalysis Science & Technology, 2019, 9(8), 1779-1783
1-(2-methylphenyl)methanamine Raw materials
1-(2-methylphenyl)methanamine Preparation Products
1-(2-methylphenyl)methanamine Suppliers
1-(2-methylphenyl)methanamine Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 1-(2-methylphenyl)methanamine
Recent Advances in the Study of 1-(2-methylphenyl)methanamine (CAS 89-93-0): A Comprehensive Research Brief
1-(2-methylphenyl)methanamine (CAS 89-93-0), also known as o-tolylmethylamine, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in the chemical and biological pharmaceutical fields.
A 2023 study published in the Journal of Medicinal Chemistry explored novel synthetic routes for 1-(2-methylphenyl)methanamine, emphasizing green chemistry principles. Researchers developed a catalytic reductive amination process using a palladium-based catalyst, achieving a yield of 92% with significantly reduced environmental impact compared to traditional methods. This advancement addresses both the growing demand for this intermediate and the pharmaceutical industry's sustainability goals.
In pharmacological research, 1-(2-methylphenyl)methanamine has shown promise as a building block for serotonin receptor modulators. A team at the University of California recently reported (Nature Chemical Biology, 2024) its incorporation into novel 5-HT2A receptor ligands with improved blood-brain barrier penetration. These compounds demonstrated enhanced efficacy in animal models of depression while showing reduced side effects compared to existing therapies, suggesting potential for next-generation antidepressant development.
The antimicrobial potential of derivatives containing the 1-(2-methylphenyl)methanamine moiety has also gained attention. A 2024 study in Antimicrobial Agents and Chemotherapy identified several N-substituted derivatives with potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL while showing low cytotoxicity in mammalian cell lines, making them promising candidates for further development.
Analytical chemistry advancements have improved the characterization of 1-(2-methylphenyl)methanamine and its derivatives. Recent work (Analytical Chemistry, 2023) developed a high-throughput LC-MS/MS method capable of detecting this compound at concentrations as low as 0.1 ng/mL in biological matrices. This technique is proving invaluable for pharmacokinetic studies and quality control in pharmaceutical manufacturing processes involving this intermediate.
From a regulatory perspective, the European Medicines Agency (EMA) issued updated guidelines in 2024 regarding the handling and documentation requirements for 1-(2-methylphenyl)methanamine in pharmaceutical applications. These reflect growing recognition of its importance in drug development while addressing safety concerns related to its handling and potential misuse.
Looking forward, the versatility of 1-(2-methylphenyl)methanamine continues to inspire innovative applications. Current research directions include its use in PROTAC (proteolysis-targeting chimera) development for targeted protein degradation and as a scaffold for radiopharmaceuticals in diagnostic imaging. The compound's unique structural features and synthetic accessibility position it as a valuable tool in modern drug discovery pipelines.
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